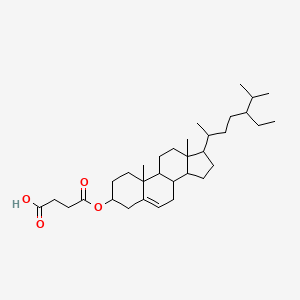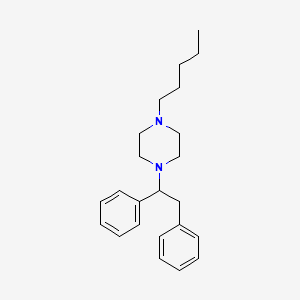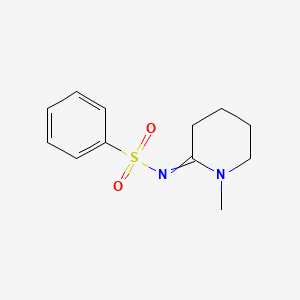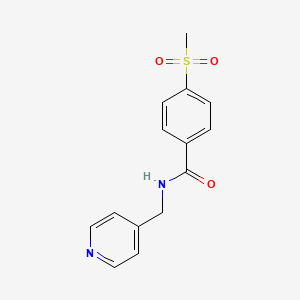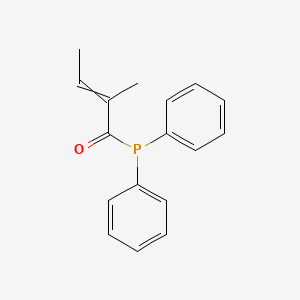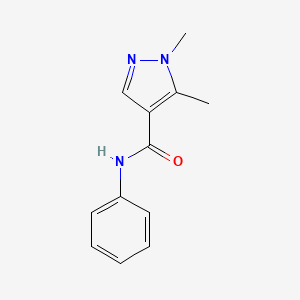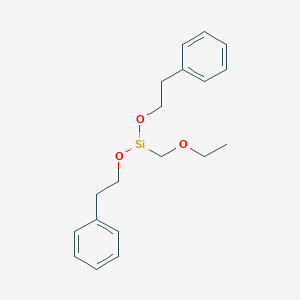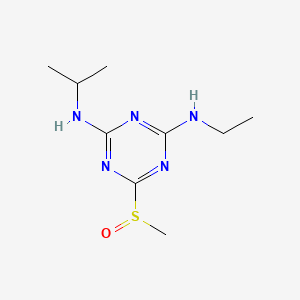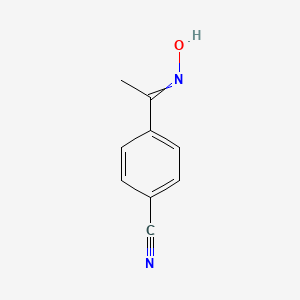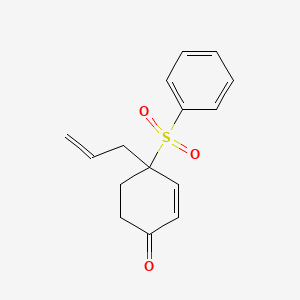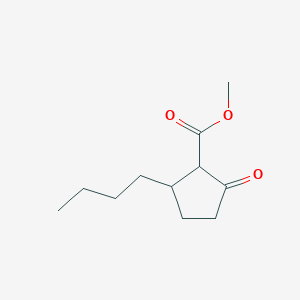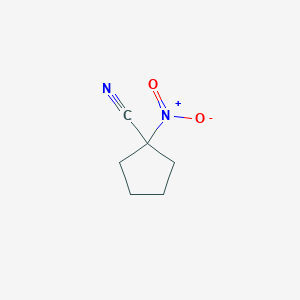![molecular formula C12H20O B14412815 1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane CAS No. 86110-13-6](/img/structure/B14412815.png)
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-propoxytricyclo[2210~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure This compound belongs to the class of tricycloheptanes, which are known for their rigid and compact molecular frameworks
Méthodes De Préparation
The synthesis of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the tricyclo[2.2.1.0~2,6~]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. The resulting adduct is then subjected to further functionalization to introduce the ethyl and propoxy groups.
Reaction Conditions: The Diels-Alder reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and selectivity. Subsequent functionalization steps may involve the use of reagents such as alkyl halides and strong bases to introduce the desired substituents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or propoxy groups, using reagents like sodium hydroxide or alkyl halides. These reactions can yield a variety of substituted derivatives.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying stereochemistry and reaction mechanisms.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: In the fragrance and flavor industry, derivatives of this compound can be used to create new scents and flavors due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological or pharmacological effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane can be compared with other similar compounds:
Similar Compounds: Compounds such as tricyclo[2.2.1.0~2,6~]heptane, 1,7,7-trimethyltricyclo[2.2.1.0~2,6~]heptane, and 1,3,3-trimethyltricyclo[2.2.1.0~2,6~]heptane share similar tricyclic structures but differ in their substituents.
Uniqueness: The presence of ethyl and propoxy groups in 1-ethyl-3-propoxytricyclo[2210~2,6~]heptane imparts unique chemical properties, making it distinct from its analogs
Propriétés
Numéro CAS |
86110-13-6 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-ethyl-3-propoxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C12H20O/c1-3-5-13-11-8-6-9-10(11)12(9,4-2)7-8/h8-11H,3-7H2,1-2H3 |
Clé InChI |
RRDDOXQOHQCHIN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1C2CC3C1C3(C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


